N-[3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]norvaline
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Overview
Description
N-[3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]norvaline is a synthetic compound that belongs to the class of coumarin derivatives. Coumarins are a group of naturally occurring and synthetic compounds known for their diverse biological activities. This particular compound is characterized by the presence of a chromen-2-one core structure, which is modified with various functional groups to enhance its chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]norvaline typically involves multiple steps, starting with the preparation of the chromen-2-one core. One common method involves the condensation of salicylaldehyde with acetic anhydride in the presence of a base to form the chromen-2-one structure. This intermediate is then subjected to further functionalization to introduce the methoxy, dimethyl, and propanoyl groups.
The final step involves the coupling of the functionalized chromen-2-one with norvaline, an amino acid, using peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane under mild conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, continuous flow systems, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]norvaline undergoes various chemical reactions, including:
Oxidation: The methoxy and dimethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the chromen-2-one core can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.
Substitution: Nucleophilic substitution reactions are typically carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an organic solvent like dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of the carbonyl group can produce chromen-2-ol derivatives.
Scientific Research Applications
N-[3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]norvaline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a probe in mechanistic studies.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-[3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]norvaline involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to various biological effects, such as reduced inflammation or decreased proliferation of cancer cells. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound.
Comparison with Similar Compounds
N-[3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]norvaline is unique compared to other coumarin derivatives due to its specific functional groups and structural modifications. Similar compounds include:
7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoic acid: Lacks the norvaline moiety and has different biological properties.
7-methoxy-2H-1-benzopyran-2-one: A simpler coumarin derivative with fewer functional groups.
N-[3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]-L-leucine: Similar structure but with leucine instead of norvaline, leading to different biological activities.
These comparisons highlight the unique features of this compound and its potential advantages in various scientific and industrial applications.
Biological Activity
N-[3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]norvaline is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a chromen-2-one core, substituted with methoxy and dimethyl groups. Its molecular formula is C22H24N2O4, with a molecular weight of 380.4 g/mol.
Property | Value |
---|---|
Molecular Formula | C22H24N2O4 |
Molecular Weight | 380.4 g/mol |
IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that it may exhibit inhibitory effects on certain kinases and enzymes, which can influence cell proliferation and apoptosis.
Anticancer Activity
Research has indicated that derivatives of chromen-2-one compounds possess anticancer properties. For instance, studies have shown that similar compounds can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell cycle progression . The specific effects of this compound on cancer cells remain to be fully elucidated but suggest a promising avenue for further investigation.
Case Studies
- Study on Chromen Derivatives : A study explored the synthesis and biological evaluation of various chromen derivatives. Results indicated that modifications to the chromen structure could enhance biological activity and selectivity against specific cancer types .
- Mechanistic Insights : Another research effort focused on elucidating the mechanisms through which chromen derivatives exert their effects on cellular pathways. This included assessments of kinase inhibition and downstream effects on cell cycle regulation .
Properties
Molecular Formula |
C20H25NO6 |
---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
2-[3-(7-methoxy-4,8-dimethyl-2-oxochromen-3-yl)propanoylamino]pentanoic acid |
InChI |
InChI=1S/C20H25NO6/c1-5-6-15(19(23)24)21-17(22)10-8-14-11(2)13-7-9-16(26-4)12(3)18(13)27-20(14)25/h7,9,15H,5-6,8,10H2,1-4H3,(H,21,22)(H,23,24) |
InChI Key |
PYYYPSSZELDUHL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)O)NC(=O)CCC1=C(C2=C(C(=C(C=C2)OC)C)OC1=O)C |
Origin of Product |
United States |
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